molecular formula C16H16N2O2 B556259 BZ-Phe-NH2 CAS No. 72150-35-7

BZ-Phe-NH2

Cat. No.: B556259
CAS No.: 72150-35-7
M. Wt: 268,31 g/mole
InChI Key: GDJKEUNPXYLPHG-AWEZNQCLSA-N
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Description

BZ-Phe-NH2, also known as benzoyl-L-phenylalanine amide, is a synthetic compound derived from the amino acid phenylalanine. It is commonly used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of BZ-Phe-NH2 involves its interactions with biomolecules at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

This compound is likely involved in metabolic pathways related to the metabolism of phenylalanine It may interact with enzymes or cofactors within these pathways and could potentially affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl-L-phenylalanine amide typically involves the protection of the amino group of phenylalanine, followed by the introduction of a benzoyl group. One common method involves the use of benzoyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The protected intermediate is then deprotected to yield the final product .

Industrial Production Methods

Industrial production of benzoyl-L-phenylalanine amide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-L-phenylalanine amide undergoes various chemical reactions including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzoyl-L-tyrosine amide
  • Benzoyl-L-tryptophan amide
  • Benzoyl-L-leucine amide

Uniqueness

Benzoyl-L-phenylalanine amide is unique due to its specific structural features, including the presence of a benzoyl group and an amide linkage. These features confer distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJKEUNPXYLPHG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426218
Record name Nalpha-Benzoyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72150-35-7
Record name Nalpha-Benzoyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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